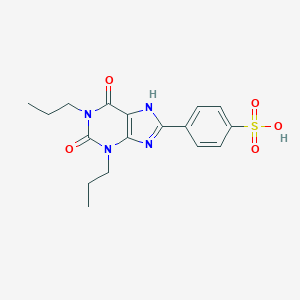

6-氯-9-甲基嘌呤

描述

Synthesis Analysis

The synthesis of 6-Chloro-9-methylpurine and related compounds involves various strategies, including Fe- or Pd-catalyzed cross-coupling reactions. Michal Hocek and collaborators reported the regioselective synthesis of 2-chloro-6-methylpurines and 2,6-dimethylpurines through Fe-catalyzed cross-coupling reactions of 9-substituted or protected 2,6-dichloropurines with methylmagnesium chloride, demonstrating a versatile method for the synthesis of methylated purine derivatives (Hocek & Dvořáková, 2003). Another study by Abdalla E A Hassan et al. described efficient syntheses of 6-methylpurine and related nucleosides, highlighting methodologies for high-yield synthesis crucial for research in cancer gene therapy (Hassan et al., 2000).

Molecular Structure Analysis

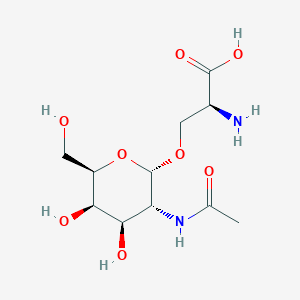

The molecular structure of 6-Chloro-9-methylpurine and its derivatives has been extensively studied to understand the chemical and physical properties that dictate their reactivity and biological activity. D. Taddei and colleagues achieved a synthesis that allowed for detailed structural analysis through X-ray diffraction, providing insights into the regioselectivity of halogenation at the purine ring (Taddei et al., 2004).

Chemical Reactions and Properties

6-Chloro-9-methylpurine undergoes various chemical reactions, highlighting its reactivity and versatility as an intermediate. Its reactivity with phenylboronic acid under Pd-catalyzed conditions or with methylmagnesium chloride under Fe-catalyzed conditions showcases the compound's utility in the selective synthesis of substituted purines (Hocek et al., 2004).

科学研究应用

针对癌症的基因治疗:Hassan 等人(2016 年)的一项研究确定了两种无毒的 6-甲基嘌呤前药,显示出使用大肠杆菌 PNP 进行针对癌症的基因治疗的潜力。这表明 6-甲基嘌呤的修饰在开发基因治疗方法中至关重要 (Hassan 等人,2016 年)。

改进的合成方法:Vincze 和 Cohen(1966 年)提出了一种从 6-甲基尿嘧啶制备 6-甲基-9-(-D-呋喃核糖)嘌呤的改进方法。该方法能够分离出不同的甲基嘌呤衍生物,突显了此类化合物合成领域的进展 (Vincze 和 Cohen,1966 年)。

区域选择性交叉偶联反应:Hocek 等人(2004 年)探索了 6,8-二氯嘌呤的区域选择性交叉偶联反应,导致合成 6,8-二取代嘌呤。这项研究表明在亲核取代反应中的潜在应用 (Hocek 等人,2004 年)。

癌症基因治疗研究:Hassan 等人(2000 年)提出了一种高产率的合成 6-甲基嘌呤及相关核苷的方法,这对于癌症基因治疗研究是必要的 (Hassan 等人,2000 年)。

抗分枝杆菌活性:Gundersen 等人(2002 年)发现 9-苄基-2-氯-6-(2-呋喃基)嘌呤对耐药性结核分枝杆菌菌株表现出活性,表明其在开发新的抗分枝杆菌剂方面的潜力 (Gundersen 等人,2002 年)。

潜在抗生素合成:Barak 和 Agranat(1985 年)提出了一种新的嘌呤重排,作为合成新抗生素的潜在机制 (Barak 和 Agranat,1985 年)。

脑部评估的放射性示踪剂:Okamura 等人(2009 年)提出,调整 6-卤代嘌呤类似物与谷胱甘肽的反应性可以评估包括人类在内的各种物种大脑中的 MRP1 功能。这项研究为神经科学领域的新型诊断方法开辟了道路 (Okamura 等人,2009 年)。

作用机制

Target of Action

The primary target of 6-Chloro-9-methylpurine is Purine nucleoside phosphorylase DeoD-type . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

They typically combine with enzymes to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Biochemical Pathways

6-Chloro-9-methylpurine likely affects the purine metabolism pathway. Dysregulation of this pathway, due to the action of 6-Chloro-9-methylpurine, can lead to excessive cell proliferation and immune imbalance, resulting in tumor progression .

Result of Action

The molecular and cellular effects of 6-Chloro-9-methylpurine’s action would likely involve disruption of DNA and RNA synthesis due to its interaction with the purine metabolism pathway . This disruption could lead to the death of rapidly proliferating cells, especially malignant ones .

属性

IUPAC Name |

6-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZNSCCMEMUEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178012 | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-methylpurine | |

CAS RN |

2346-74-9 | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-chloro-9-methylpurine in synthesizing biologically active compounds?

A1: 6-Chloro-9-methylpurine serves as a versatile building block in organic synthesis, particularly for creating analogs of naturally occurring purine derivatives. For instance, it is a key starting material for synthesizing 2-substituted agelasine analogs []. These analogs exhibit promising antimycobacterial, antiprotozoal, and anticancer activities. The chlorine atom at the 6-position can be readily substituted with various nucleophiles, allowing for the introduction of diverse functionalities to modulate biological activity.

Q2: How does the substitution at the 2-position of the purine ring in analogs derived from 6-chloro-9-methylpurine impact biological activity?

A2: Research suggests that modifications at the 2-position of the purine scaffold significantly influence the biological activity of the resulting analogs []. For example, introducing a methyl group at the 2-position in agelasine analogs enhances antimycobacterial and antiprotozoal activity. Furthermore, incorporating an amino group at the same position appears to improve activity against specific cancer cell lines. This highlights the importance of structure-activity relationship studies in optimizing the desired biological effects.

Q3: What insights can be gained from studying the tautomerism of compounds derived from 6-chloro-9-methylpurine?

A3: 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, synthesized from 6-chloro-9-methylpurine, exhibit diverse amino/imino tautomeric ratios []. These ratios are influenced by the electronic nature of the substituent at the 2-position. Electron-withdrawing groups shift the equilibrium towards the amino tautomer. Understanding this tautomeric behavior is crucial for interpreting spectroscopic data and predicting reactivity, as different tautomers might exhibit distinct biological activities.

Q4: How does the reactivity of 6-chloro-9-methylpurine compare to other substituted purines?

A4: Studies have shown that 9-methylpurin-2(and 6)-yltrimethylammonium chloride exhibits reactivity towards hydroxide ions that falls between that of the corresponding methyl-sulphonyl and chloro-analogues []. This suggests that the leaving group ability of the trimethylammonio group lies between that of the chloride and methylsulfonyl groups in these purine systems. Understanding the relative reactivity of these compounds is essential for planning synthetic routes and predicting reaction outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

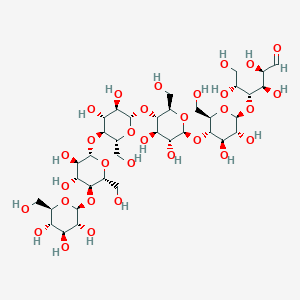

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

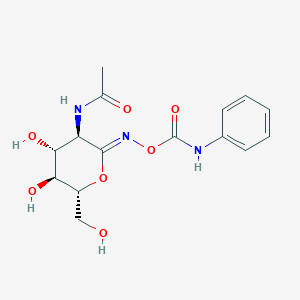

![Dibenz[a,j]acridine](/img/structure/B14077.png)